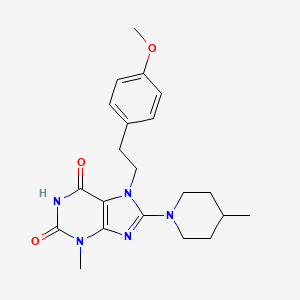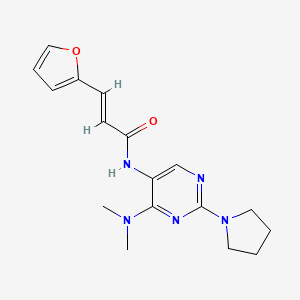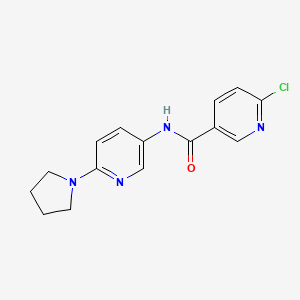
6-chloro-N-(6-pyrrolidin-1-ylpyridin-3-yl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The SMILES string of the compound isO=C (NCC=C)C1=CN=C (Cl)C=C1 . This provides a textual representation of the compound’s structure. Physical And Chemical Properties Analysis
The compound is a solid . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, were not available in the search results.Aplicaciones Científicas De Investigación
Synthesis and Characterization of Polyamides
A significant application of pyridine and pyridine derivatives is in the synthesis and characterization of new polyamides. For example, Faghihi and Mozaffari (2008) explored the synthesis of seven new polyamides through the direct polycondensation reaction of 2,5-bis[(4-carboxyanilino) carbonyl] pyridine with derivatives of aromatic diamines. These polymers, containing the pyridyl moiety in the main chain, exhibit promising solubility and thermal properties, highlighting the versatility of pyridine derivatives in polymer chemistry (Faghihi & Mozaffari, 2008).
Metal Complexation and Structural Analysis
Pyridine derivatives also play a crucial role in the formation of metal complexes. Jain et al. (2004) reported on new pyridine carboxamide ligands and their complexation to copper(II), including the synthesis of mono-, di-, tri-, and tetranuclear copper complexes. These studies are pivotal for understanding the coordination chemistry and potential catalytic or electronic properties of these metal-organic frameworks (Jain et al., 2004).
Photocatalytic Degradation Studies
The photocatalytic degradation of organic pollutants is another area where pyridine derivatives, due to their structural characteristics, can contribute significantly. Maillard-Dupuy et al. (1994) investigated the kinetics and products of TiO2 photocatalytic degradation of pyridine in water, providing insights into the mechanisms of photocatalytic degradation of noxious chemicals. This research underscores the potential environmental applications of pyridine derivatives in water treatment and pollution control (Maillard-Dupuy et al., 1994).
Structural and Electronic Properties
Research into the structural and electronic properties of pyridine derivatives further exemplifies their scientific applications. Renaud et al. (1999) explored the facial organization of unsymmetrical tridentate binding units by a protonated covalent tripod, leading to the formation of lanthanide podates with predetermined structural and electronic properties. This study illustrates the potential of pyridine derivatives in designing materials with specific magnetic, luminescent, or catalytic properties (Renaud et al., 1999).
Safety and Hazards
The compound is classified as an eye irritant (Eye Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The precautionary statements are P305 + P351 + P338, which mean "IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing" .
Propiedades
IUPAC Name |
6-chloro-N-(6-pyrrolidin-1-ylpyridin-3-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O/c16-13-5-3-11(9-17-13)15(21)19-12-4-6-14(18-10-12)20-7-1-2-8-20/h3-6,9-10H,1-2,7-8H2,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKCSHQDWYOJOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=C2)NC(=O)C3=CN=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2357797.png)
![N-[2-[3-[2-(4-ethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2357800.png)
![N-(2-methoxyphenyl)-2-[(5-pyridin-3-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2357801.png)

![2-Methoxy-N-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)methyl]benzamide](/img/structure/B2357805.png)
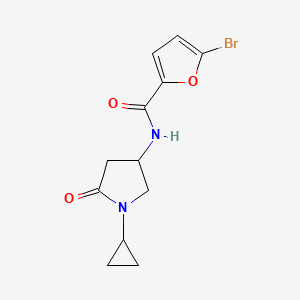
![1-(tert-butyl)-5-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2357810.png)
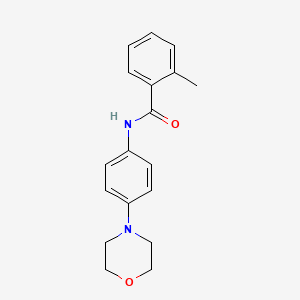
![3-(3-chlorobenzyl)-6-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2357812.png)
![1-Cyclopropyl-3-[[1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-methylamino]pyrazin-2-one](/img/structure/B2357813.png)
![6-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2357815.png)

